molecular formula C20H26O3 B14582246 7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid CAS No. 61322-76-7

7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid

Cat. No.: B14582246
CAS No.: 61322-76-7
M. Wt: 314.4 g/mol
InChI Key: KLOOFPNJEFEBCS-UHFFFAOYSA-N
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Description

7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid is a complex organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentenone ring substituted with a phenylethyl group and a heptanoic acid chain. It is a valuable intermediate in the synthesis of various biologically active molecules, including prostaglandins and other related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid typically involves multiple steps starting from commercially available cyclooctanone. One common method includes the following steps :

    Cyclooctanone to Cyclopentenone Intermediate: Cyclooctanone undergoes a series of reactions, including oxidation and ring contraction, to form the cyclopentenone intermediate.

    Substitution with Phenylethyl Group: The cyclopentenone intermediate is then reacted with a phenylethyl halide under basic conditions to introduce the phenylethyl group.

    Chain Extension to Heptanoic Acid: The resulting compound undergoes further reactions, including chain extension and oxidation, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The phenylethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halides and other electrophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of prostaglandins and other bioactive molecules.

    Biology: The compound is used in studies related to cell signaling and inflammation due to its structural similarity to naturally occurring prostaglandins.

    Medicine: Research into its potential therapeutic applications includes anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-(2-Hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid: A related compound with a hydroxyl group instead of a phenylethyl group.

    Ethyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate: An ester derivative with similar structural features.

Uniqueness

7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its interaction with certain biological targets, making it a valuable compound for research and development .

Properties

CAS No.

61322-76-7

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

7-[5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C20H26O3/c21-19-15-14-17(13-12-16-8-4-3-5-9-16)18(19)10-6-1-2-7-11-20(22)23/h3-5,8-9H,1-2,6-7,10-15H2,(H,22,23)

InChI Key

KLOOFPNJEFEBCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1CCC2=CC=CC=C2)CCCCCCC(=O)O

Origin of Product

United States

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